3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Overview
Description
3,4-Dihydroquinolin-1(2H)-one is a bioactive natural scaffold used for plant disease management . It has been synthesized into various derivatives for research purposes .
Synthesis Analysis
These derivatives were synthesized using the Castagnoli–Cushman reaction . This reaction is a method used in organic chemistry to form 3,4-dihydroquinolin-1(2H)-one derivatives .Molecular Structure Analysis
The molecular structure of these derivatives is complex and involves a 3,4-dihydroquinolin-1(2H)-one scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are complex and involve the Castagnoli–Cushman reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are complex and specific to each derivative .Scientific Research Applications
Chemical Synthesis and Reactivity
- Williamson and Ward (2005) demonstrated the synthesis of 6-substituted-2,2-dimethyl-1,2-dihydroquinolines, which relate closely to the chemical structure of interest. They explored various reactions, including chlorination, epoxidation, and oxymercuration, to derive multiple chemical derivatives, highlighting the compound's reactivity and potential for chemical modifications Williamson & Ward, 2005.
Synthetic Methodology Development
- Dengiz and Balcı (2013) reported on a new method for the preparation of 3,4-dihydroquinolin-2(2H)-one. This study showcases the advancement in synthetic methodologies for compounds structurally similar to 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid Dengiz & Balcı, 2013.
Biological Activity and Pharmacological Potential
- Ukrainets et al. (2013) explored the analgesic and diuretic properties of compounds similar in structure, providing insights into potential pharmacological applications of these compounds Ukrainets et al., 2013.
Advanced Synthesis Techniques
- Jin et al. (2018) developed an efficient, palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition process for synthesizing 3,4-dihydroquinolin-2-ones. This study indicates the evolving synthesis techniques relevant to compounds like this compound Jin et al., 2018.
Antimicrobial Activity
- Hassanin and Ibrahim (2012) investigated the antimicrobial activity of novel 4-hydroxyquinolin-2(1H)-ones, which could suggest similar bioactive properties in structurally related compounds Hassanin & Ibrahim, 2012.
Mechanism of Action
Target of Action
It’s worth noting that similar 3,4-dihydroquinolin-1(2h)-one derivatives have shown significant antioomycete activity against the phytopathogen pythium recalcitrans . Therefore, it’s plausible that this compound may also target similar biological systems.
Mode of Action
recalcitrans . This disruption could interfere with the normal functioning of the pathogen, leading to its inhibition or death.
Result of Action
The result of the compound’s action is likely to be the inhibition or death of the targeted pathogen, given its suggested antioomycete activity . This could potentially lead to the management or prevention of diseases caused by such pathogens.
Action Environment
This information could be crucial for the design and development of more potent derivatives of this compound for potential applications in disease management .
Future Directions
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-9-5-7-10-6-3-4-8-11(10)17/h3-4,6,8,12-13H,5,7,9H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVJDDAZPAJKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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